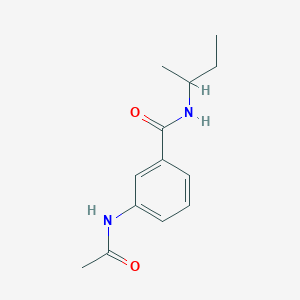![molecular formula C20H22N2O4 B269244 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269244.png)
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide reduces the activation and proliferation of B cells, leading to the suppression of the immune response. This mechanism of action makes 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide a promising drug candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activation and proliferation, and the reduction of cytokine production. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is also highly soluble in water, which makes it easy to administer in animal studies. However, 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has a relatively short half-life, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the research and development of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective drug delivery systems to improve the pharmacokinetics of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. Additionally, further studies are needed to investigate the potential use of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in combination with other drugs for the treatment of cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with 4-nitrophenyl chloroformate. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride. The synthesis method has been optimized to produce high yields of 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with good purity.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of cancer cells and reduces tumor size in animal models. 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Nombre del producto |
2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-7-3-2-6-17(18)20(24)22-15-10-8-14(9-11-15)19(23)21-13-16-5-4-12-26-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
TUVQJZBMRWBRQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B269180.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B269181.png)
![N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B269184.png)